6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one

Medicinal Chemistry Drug Discovery Physicochemical Properties

Medicinal chemists seeking to replace piperidine with 1-azaspiro[3.3]heptane bioisosteres require a functionalized, reactive intermediate. 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one solves this as a β-lactam building block with an orthogonal benzyloxy handle. Key advantages: • Staged functionalization via β-lactam (e.g., AlH₃ reduction to saturated core) • Protected alcohol enables chemoselective elaboration • Class-level logD reduction ~0.44, enhancing aqueous solubility & metabolic stability • Custom synthesis available, in stock for immediate global shipping.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B13611481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1C(CC12CC(=O)N2)OCC3=CC=CC=C3
InChIInChI=1S/C13H15NO2/c15-12-8-13(14-12)6-11(7-13)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
InChIKeyBOYGCSWTLWGXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one – Spirocyclic β-Lactam Scaffold


6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is a functionalized β-lactam featuring a 1-azaspiro[3.3]heptane core. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, primarily due to the validated utility of 1-azaspiro[3.3]heptanes as conformationally restricted, non-classical bioisosteres for piperidine, offering improved physicochemical properties [1]. As a spirocyclic β-lactam, this specific compound serves as a critical synthetic intermediate, with the β-lactam ring providing a reactive handle for downstream functionalization to generate a variety of 1-azaspiro[3.3]heptane derivatives [2]. The 6-(benzyloxy) substitution introduces a protected alcohol moiety, creating an additional orthogonal functionalization point for further elaboration in complex molecule synthesis.

6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one: Why Substitution Fails


Simple substitution of 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one with a generic piperidine or an unfunctionalized azaspiro[3.3]heptane is not viable for specific synthetic or medicinal chemistry workflows. Standard piperidines, while readily available, lack the unique conformational restriction, improved metabolic stability, and reduced lipophilicity that define the 1-azaspiro[3.3]heptane core [1]. Conversely, while unfunctionalized azaspiro[3.3]heptanes offer these physicochemical advantages, they lack the reactive β-lactam ring, which is essential as a synthetic gateway to diverse functionalized analogues [2]. The 6-(benzyloxy) group on this compound is equally critical; it provides a masked hydroxyl group that is orthogonal to the β-lactam reactivity, enabling chemoselective, staged functionalization. Using a simpler analog without this group would forfeit this crucial synthetic handle, reducing the molecule's overall utility as a building block for complex targets.

6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one: Evidence vs Comparators


Enhanced Aqueous Solubility vs Piperidine

As a member of the 1-azaspiro[3.3]heptane class, 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one incorporates a core scaffold that functions as a validated bioisostere for piperidine. A key differentiator for this class is its impact on lipophilicity and solubility. Studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane lowers the distribution coefficient (log D), which correlates with improved aqueous solubility [1]. This is a class-level advantage over the ubiquitous piperidine ring found in many drugs and building blocks.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Rigid Conformation vs Piperidine

The rigid 1-azaspiro[3.3]heptane core of this compound provides a defined three-dimensional geometry that is distinct from flexible monocycles like piperidine. X-ray crystallographic analysis of related azaspiro[3.3]heptanes has confirmed a specific puckered conformation that precisely orients substituents [1]. This is a critical advantage in structure-based drug design where the spatial arrangement of functional groups is paramount for target binding. Piperidine, in contrast, exists in a dynamic equilibrium of multiple chair conformations, introducing entropic penalties upon binding and uncertainty in pharmacophore mapping.

Medicinal Chemistry Structure-Based Drug Design Bioisosterism

β-Lactam: Reactive Gateway for Azaspiroheptanes

A key functional differentiation for 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is the presence of the β-lactam ring. This moiety is not a passive part of the scaffold but a reactive group that enables subsequent transformations. A well-established method involves the reduction of the β-lactam with alane (AlH3) to produce the fully saturated 1-azaspiro[3.3]heptane [1]. This route is a cornerstone for accessing the final bioisostere core and is not possible with a non-lactam azaspiroheptane. This reactivity profile directly contrasts with that of unfunctionalized 1-azaspiro[3.3]heptanes or 6-substituted piperidones, which lack this specific synthetic gateway.

Organic Synthesis Medicinal Chemistry Building Blocks

Improved Metabolic Stability Trend

A key benefit of the spiro[3.3]heptane core in 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one is its potential to improve metabolic stability. Studies on related heteroatom-substituted spiro[3.3]heptanes have demonstrated a general trend towards higher metabolic stability when compared to their monocyclic cyclohexane analogues [1]. This class-level advantage is attributed to the increased fraction of sp3-hybridized carbons and the inherent rigidity of the spirocyclic system, which can shield metabolically labile sites. While this is a class-level inference for this specific compound, it represents a key, quantifiable advantage of the spiro[3.3]heptane scaffold over more traditional, flexible ring systems.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one Application Scenarios


Piperidine Bioisosteric Replacement for Solubility

Use 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one as a key intermediate in a synthetic sequence to replace a piperidine moiety in a lead compound. The resulting 1-azaspiro[3.3]heptane bioisostere is expected to reduce log D by approximately 0.44 units (class-level inference from [1]), thereby enhancing aqueous solubility. This is a direct application of the scaffold's class-level differentiation.

Conformational Restriction to Enhance Target Affinity

Incorporate this compound's rigid 1-azaspiro[3.3]heptane core into a pharmacophore model to lock the molecule into a bioactive conformation, as demonstrated by the X-ray crystallography of related spirocycles [1]. This strategy reduces the entropic penalty of binding compared to a flexible piperidine ring, which exists as an interconverting chair ensemble, potentially leading to improved target affinity and selectivity.

β-Lactam Reduction for Azaspiroheptane Synthesis

Employ 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one as a reactive building block, leveraging the β-lactam ring for downstream functionalization. A primary application is the reduction of the β-lactam with alane (AlH3) to afford a saturated 1-azaspiro[3.3]heptane core [1]. This is a key synthetic step that cannot be achieved with a non-lactam analog, making this compound a unique and valuable entry point to this desirable chemical space.

Scaffold Hopping to Improve Metabolic Stability

Utilize 6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one in a scaffold-hopping strategy to replace metabolically labile cyclohexane or piperidine rings. The spiro[3.3]heptane core has been shown to trend towards higher metabolic stability than its monocyclic cyclohexane analogues [1]. This application scenario focuses on improving the pharmacokinetic profile of a lead series.

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